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molecular formula C11H9ClF2N2O B8296043 3-(4-Chlorophenyl)-5-difluoromethoxy-1-methyl-1H-pyrazole

3-(4-Chlorophenyl)-5-difluoromethoxy-1-methyl-1H-pyrazole

Cat. No. B8296043
M. Wt: 258.65 g/mol
InChI Key: NULKZLNCFGGULL-UHFFFAOYSA-N
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Patent
US05744426

Procedure details

A solution of 162 g (4.0 mol) of sodium hydroxide in l 1 of water was addedto a solution of 169.1 g (0,811 mol) of 3-(4-chlorophenyl)-1-methyl-2-pyrazolin-5-one in 2.5 1 of dioxane. Chlorodifluoromethane (about 175 g) was passed in over the course of 5 hours at 60°-65° C., after which the reaction solution was stirred into 1.5 1 of water. Extraction three times with methyl tertbutyl ether, followed by drying of the organic phase and removal of the solvent in vacuo, gave the crude product, which was purified further by chromatography on silica gel (hexane/ethyl acetate 7:3). Yield: 142.9 g; 1H-NMR (400 MHz, in CDCl3): δ [ppm]=7.60 (d,2H), 7.28 (d,2H), 6.54 (t,1H), 6.08 (s,1H), 3.69 (s,3H).
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
169.1 g
Type
reactant
Reaction Step Two
Quantity
175 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH2:14][C:13](=[O:15])[N:12]([CH3:16])[N:11]=2)=[CH:6][CH:5]=1.Cl[CH:18]([F:20])[F:19]>O.O1CCOCC1>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[CH:14]=[C:13]([O:15][CH:18]([F:20])[F:19])[N:12]([CH3:16])[N:11]=2)=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
162 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
169.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NN(C(C1)=O)C
Step Three
Name
Quantity
175 g
Type
reactant
Smiles
ClC(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was passed in over the course of 5 hours at 60°-65° C.
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
Extraction three times with methyl tertbutyl ether
CUSTOM
Type
CUSTOM
Details
by drying of the organic phase and removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NN(C(=C1)OC(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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